3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride
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Overview
Description
3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride is a complex organic compound with a molecular formula of C22H25ClN4O2 and a molecular weight of 412.923 g/mol . This compound is notable for its unique structure, which includes a pyrazoloquinoline core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action for 3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Phenoxy Acetamide Derivatives: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
What sets 3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride apart is its unique pyrazoloquinoline core, which is less common in other similar compounds. This unique structure could offer distinct biological activities and therapeutic potentials.
Properties
CAS No. |
882864-84-8 |
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Molecular Formula |
C22H25ClN4O2 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
3-[3-methyl-4-(2-phenylethylamino)pyrazolo[3,4-b]quinolin-1-yl]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C22H24N4O2.ClH/c1-15-20-21(23-12-11-16-7-3-2-4-8-16)18-9-5-6-10-19(18)24-22(20)26(25-15)13-17(28)14-27;/h2-10,17,27-28H,11-14H2,1H3,(H,23,24);1H |
InChI Key |
XNQHHROTMPWOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)NCCC4=CC=CC=C4)CC(CO)O.Cl |
Origin of Product |
United States |
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